molecular formula C13H16BF3O3 B2464830 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol CAS No. 1638624-76-6

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol

Cat. No.: B2464830
CAS No.: 1638624-76-6
M. Wt: 288.07
InChI Key: KRCYWSJOSUEADP-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol: is a chemical compound that features a boron-containing dioxaborolane ring and a trifluoromethyl-substituted phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol typically involves the reaction of a phenol derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group in the compound can undergo oxidation reactions to form quinones.

    Reduction: The trifluoromethyl group is generally resistant to reduction, but the phenol group can be reduced to form cyclohexanol derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated phenol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds which are valuable in Suzuki-Miyaura cross-coupling reactions.

Biology: In biological research, boron-containing compounds are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: The compound’s derivatives are investigated for their potential as pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the phenol group. The boron atom can form stable complexes with various ligands, making it useful in catalysis and material science. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the trifluoromethyl and dioxaborolane functionalities.

    Trifluoromethylphenol: Contains the trifluoromethyl group but lacks the boron-containing dioxaborolane ring.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: Similar structure but without the trifluoromethyl group.

Uniqueness: The uniqueness of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)phenol lies in the combination of the boron-containing dioxaborolane ring and the trifluoromethyl-substituted phenol group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)18)13(15,16)17/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCYWSJOSUEADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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